molecular formula C15H14N2O4S B1667918 Belinostat CAS No. 414864-00-9

Belinostat

カタログ番号 B1667918
CAS番号: 414864-00-9
分子量: 318.3 g/mol
InChIキー: NCNRHFGMJRPRSK-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Belinostat, also known as PXD101, is a histone deacetylase inhibitor drug developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved in July 2014 by the US FDA to treat peripheral T-cell lymphoma .


Synthesis Analysis

The synthesis of Belinostat involves complexation with Cu (II) to prevent premature metabolic inactivation . A patent describes the synthesis process involving compound ii in acetic acid ethyl dissolution, followed by the addition of pyridines and aniline .


Molecular Structure Analysis

Belinostat has a sulfonamide-hydroxamide structure . The chemical name of belinostat is (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .


Chemical Reactions Analysis

Belinostat inhibits the activity of histone deacetylase (HDAC), preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . It is metabolized primarily by glucuronidation mediated by UGT1A1 .


Physical And Chemical Properties Analysis

Belinostat has a molecular weight of 318.35 g/mol . It is primarily metabolized by UGT1A1 . The initial dose should be reduced if the recipient is known to be homozygous for the UGT1A1*28 allele .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Belinostat, focusing on six unique fields:

Peripheral T-Cell Lymphoma (PTCL)

Belinostat has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This type of cancer is aggressive and has a poor prognosis with traditional treatments. Belinostat, a histone deacetylase (HDAC) inhibitor, works by reactivating tumor suppressor genes through the inhibition of HDAC enzymes, leading to apoptosis and disruption of cell cycle progression .

Colon Cancer

Research has shown that Belinostat, when complexed with copper (Cu(II)), enhances its metabolic stability and anti-cancer activity in colon cancer. This novel prodrug, known as Cubisbel, has demonstrated significant reduction in colon cancer cell growth and viability in patient-derived tumor organoids. This complexation does not alter the HDAC activity but improves the pharmacokinetic profile of Belinostat .

Combination Therapy in Solid Tumors

Belinostat has been tested in combination with other chemotherapies and biological agents for the treatment of various solid tumors. These studies aim to enhance the efficacy of existing treatments by leveraging the HDAC inhibitory properties of Belinostat to induce apoptosis and inhibit tumor growth .

Epigenetic Modulation

Belinostat’s role as an HDAC inhibitor makes it a valuable tool in epigenetic research. By modulating the acetylation status of histones, Belinostat can influence gene expression patterns. This property is particularly useful in studying the mechanisms of gene regulation and the development of new therapeutic strategies targeting epigenetic modifications .

Anti-Angiogenesis

Belinostat has shown potential in inhibiting angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is crucial for tumor growth and metastasis. By disrupting angiogenesis, Belinostat can help to starve tumors of the necessary blood supply, thereby inhibiting their growth and spread .

Neuroblastoma

Recent studies have explored the use of Belinostat in treating neuroblastoma, a type of cancer that arises from immature nerve cells. The HDAC inhibitory action of Belinostat has been found to induce cell cycle arrest and apoptosis in neuroblastoma cells, making it a promising candidate for further research in pediatric oncology .

作用機序

Target of Action

Belinostat, a sulfonamide-hydroxamide structured compound, primarily targets the enzyme Histone Deacetylase (HDAC) . HDACs are involved in the regulation of gene expression by removing acetyl groups from the lysine residues of histones and some non-histone proteins .

Mode of Action

Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDAC by Belinostat affects numerous signaling and metabolic pathways . The biological outcome of HDAC inhibition is dependent on the HDAC specificity of the inhibitor and their associated signal transduction pathways, which may lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .

Pharmacokinetics

Belinostat is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . It also undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form belinostat amide and belinostat acid . The clearance of Belinostat is between 52.6 and 70.5 L/h and the volume of distribution is between 268.3 and 409.2 L . Belinostat is primarily metabolized and mostly cleared from plasma within 8 hours . The systemic exposure for the 5 major metabolites is >20% of the parent, with belinostat glucuronide being the predominant metabolite .

Result of Action

Belinostat significantly reduces cancer cell growth through HDAC inhibition and induction of apoptosis . In vitro studies have shown that Belinostat treatment results in the downregulation of stem cell and proliferation markers . It also induces cell cycle arrest and/or apoptosis of some transformed cells .

Action Environment

The efficacy of Belinostat can be influenced by the reducing environment of a tumor cell . Upon entry to the reducing environment of a tumor cell, the redox active-Cu (II) ion would undergo reduction to Cu (I) resulting in the release of two molar equivalents of the active drug, belinostat . This suggests that the tumor microenvironment plays a crucial role in the action and efficacy of Belinostat.

Safety and Hazards

Belinostat may cause damage to the gastrointestinal tract, blood, and the lymphoid/hematopoietic system, based on animal data . It is genotoxic according to Ames test and may impair male fertility . Weekly complete blood count should be monitored during treatment to adjust the dosage as intravenous infusion of belinostat is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia .

特性

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194378
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Belinostat

CAS RN

866323-14-0, 414864-00-9
Record name Belinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866323-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat
Reactant of Route 2
Belinostat
Reactant of Route 3
Belinostat

Q & A

Q1: What is Belinostat's mechanism of action?

A1: Belinostat is a histone deacetylase inhibitor (HDACi) [, , , , ]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Belinostat inhibits HDACs, promoting gene re-expression, including tumor suppressor genes, and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells [, , , , ].

Q2: What are the downstream effects of Belinostat's HDAC inhibition in cancer cells?

A2: Belinostat's HDAC inhibition leads to diverse downstream effects, including:

  • Increased histone acetylation: Belinostat causes hyperacetylation of histones H3 and H4, leading to changes in chromatin structure and gene expression [, , ].
  • Cell cycle arrest: Belinostat can induce cell cycle arrest in different phases, including G1, S, and G2/M, depending on the cell type and context [, , , , ].
  • Apoptosis: Belinostat triggers apoptosis in various cancer cell lines and primary cells, involving caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins like Bcl-xL, Mcl-1, Bim, and Puma [, , , , , , ].
  • Modulation of signaling pathways: Belinostat can affect various signaling pathways, including NF-κB, JAK/STAT, and TGFβ, impacting cell survival, proliferation, and immune responses [, , , ].

Q3: How does Belinostat's effect on histone acetylation translate into anti-cancer activity?

A3: Belinostat-mediated histone hyperacetylation can lead to:

  • Reactivation of silenced tumor suppressor genes: These genes normally regulate cell cycle progression, DNA repair, and apoptosis, and their re-expression can limit tumor growth [, , ].
  • Induction of pro-apoptotic genes: Belinostat can increase the expression of pro-apoptotic proteins like Bim and Puma, tilting the balance towards cell death [, , ].
  • Inhibition of pro-survival pathways: Belinostat can suppress oncogenic signaling pathways such as NF-κB, further promoting apoptosis [, , ].

Q4: What is the molecular formula and weight of Belinostat?

A5: Belinostat has the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol [].

A4: The provided research papers primarily focus on Belinostat's pharmacological properties and do not provide detailed information about its material compatibility and stability or its catalytic properties.

A4: While the research papers highlight the importance of understanding Belinostat's structure-activity relationship and improving its formulation for enhanced efficacy and stability, they don't delve into specific computational models, SAR studies, or formulation strategies.

A4: The research primarily focuses on Belinostat's preclinical and clinical development; information regarding SHE regulations, risk minimization, and responsible practices is not extensively covered.

Q5: What is Belinostat's pharmacokinetic profile?

A9: Belinostat exhibits rapid plasma clearance and extensive metabolism, primarily via glucuronidation by UGT1A1 [, , , ]. Its half-life is relatively short, ranging from 0.3 to 1.3 hours [, ].

Q6: Do genetic variations in UGT1A1 affect Belinostat's pharmacokinetics and toxicity?

A12: Yes, polymorphisms in the UGT1A1 gene, particularly UGT1A128 and UGT1A160, can increase Belinostat exposure and the risk of toxicities, especially at higher doses []. Dose adjustments are recommended for carriers of these polymorphisms [].

Q7: What types of cancer cells are sensitive to Belinostat in vitro?

A7: Belinostat has shown potent in vitro activity against various cancer cell lines, including:

  • Hematological malignancies: Peripheral T-cell lymphoma (PTCL), acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma [, , , ].
  • Solid tumors: Prostate cancer, ovarian cancer, lung cancer, breast cancer, thyroid cancer, and glioblastoma [, , , , , , , ].

Q8: What is the evidence for Belinostat's anti-tumor activity in vivo?

A8: Belinostat demonstrates significant in vivo activity in various preclinical models:

  • Xenograft models: Belinostat effectively inhibits tumor growth in xenograft models of prostate cancer, AML, ALL, and T-cell lymphoma [, , , , ].
  • Orthotopic models: In an orthotopic model of prostate cancer, Belinostat inhibits tumor growth and reduces the incidence of lung metastases [].
  • Rat glioma model: Belinostat reduces tumor volume in a dose-dependent manner [].

Q9: Has Belinostat been evaluated in clinical trials?

A9: Yes, Belinostat has been extensively evaluated in clinical trials for various cancers:

  • PTCL: Belinostat received accelerated approval in the US for relapsed/refractory PTCL based on promising results from the pivotal Phase 2 BELIEF study, which demonstrated durable clinical benefit and tolerability [].
  • Other cancers: Belinostat is being investigated in clinical trials for other hematological malignancies (AML, MDS) and solid tumors (ovarian cancer, glioblastoma) [, , , ].

Q10: Are there known mechanisms of resistance to Belinostat?

A10: Yes, resistance to Belinostat can develop through various mechanisms, including:

  • Sustained upregulation of cyclin-dependent kinase inhibitors (CDKIs): This can lead to reversible G1 arrest, preventing cells from progressing to the phase where Belinostat exerts its cytotoxic effects [].
  • Alterations in Bcl-2 family proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bim) can confer resistance to Belinostat [, , ].
  • Activation of alternative survival pathways: Upregulation of pathways like NF-κB can counteract Belinostat's pro-apoptotic effects [, ].

Q11: Does cross-resistance exist between Belinostat and other HDAC inhibitors?

A17: Yes, Belinostat-resistant cells can display cross-resistance to other HDAC inhibitors, including vorinostat, romidepsin, panobinostat, and ricolinostat []. This suggests that shared resistance mechanisms may limit the efficacy of sequential HDAC inhibitor treatments.

A11: While the research papers discuss Belinostat's safety profile and adverse events in the context of clinical trials, they do not delve into detailed toxicology data or potential long-term effects.

A11: The provided scientific research does not extensively cover these specific aspects related to Belinostat.

Q12: Are there alternative treatments for cancers that are resistant to Belinostat?

A12: Yes, several alternative therapeutic strategies are being explored for Belinostat-resistant cancers:

  • Combination therapies: Combining Belinostat with other agents, such as proteasome inhibitors (e.g., bortezomib), BH3 mimetics (e.g., ABT-737), or microtubule targeting agents (e.g., vincristine, paclitaxel), can overcome resistance and enhance efficacy [, , ].
  • Oncolytic viruses: Oncolytic viruses, such as reovirus, have shown promise in preclinical models of HDAC inhibitor-resistant T-cell lymphoma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。